molecular formula C9H9IN2O4 B1400189 3-iodo-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 1211578-13-0

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B1400189
CAS No.: 1211578-13-0
M. Wt: 336.08 g/mol
InChI Key: CAPJJQUIPOALAQ-UHFFFAOYSA-N
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Description

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9IN2O4 It is characterized by the presence of an iodine atom, a methoxy group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:

    Amidation: The formation of the benzamide core involves the reaction of the iodinated nitrobenzene with methoxyamine and methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include halides, cyanides, and amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: Products may include amine derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and methoxy group may also contribute to the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-methoxy-N-methylbenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    3-iodo-N-methyl-5-nitrobenzamide:

    N-methoxy-N-methyl-5-nitrobenzamide: Lacks the iodine atom, leading to different substitution reactions and biological activities.

Uniqueness

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, methoxy group, and nitro group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-iodo-N-methoxy-N-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPJJQUIPOALAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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